Seladelpar - 851528-79-5

Seladelpar

Catalog Number: EVT-282507
CAS Number: 851528-79-5
Molecular Formula: C21H23F3O5S
Molecular Weight: 444.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Seladelpar is a potent and selective peroxisome proliferator-activated receptor-delta (PPAR-δ) agonist. [, , , , , ] PPAR-δ is a nuclear receptor involved in lipid metabolism, glucose homeostasis, and inflammation. [, , , , ] Seladelpar's high affinity for and activation of PPAR-δ makes it a valuable tool in investigating the receptor's role in various biological processes and diseases. [, , , , ] In scientific research, Seladelpar is utilized to explore its therapeutic potential for metabolic and inflammatory conditions, including nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). [, , , , ]

Seladelpar exerts its effects by selectively activating PPAR-δ. [, , , , , ] Upon binding to PPAR-δ, Seladelpar induces a conformational change that facilitates the recruitment of coactivator proteins. [, ] This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. [, ] This binding modulates the transcription of genes involved in lipid metabolism, inflammation, and fibrosis. [, , , , , , ] For instance, Seladelpar increases the expression of genes involved in fatty acid oxidation, thereby reducing hepatic lipid accumulation and lipotoxicity. [, , , ] Furthermore, Seladelpar suppresses pro-inflammatory cytokine production and reduces hepatic stellate cell activation, thus mitigating inflammation and fibrosis in the liver. [, , , , ]

Physical and Chemical Properties Analysis
  • Nonalcoholic Steatohepatitis (NASH): Preclinical studies demonstrate Seladelpar's ability to ameliorate NASH by reducing hepatic steatosis, inflammation, and fibrosis. [, , , ] It achieves this by improving insulin sensitivity, promoting fatty acid oxidation, and reducing the expression of pro-inflammatory and pro-fibrotic genes. [, , , ] These findings highlight its potential as a therapeutic agent for NASH.
  • Primary Biliary Cholangitis (PBC): Clinical trials show Seladelpar improves liver function and reduces pruritus in PBC patients, particularly those with an inadequate response or intolerance to ursodeoxycholic acid (UDCA). [, , , , , , , , , ] This suggests Seladelpar may serve as a second-line treatment option for this patient population.
  • Other Potential Applications: Beyond NASH and PBC, Seladelpar's influence on lipid metabolism and inflammation makes it a candidate for studying other metabolic and inflammatory diseases. [, , , ] For instance, research suggests it may offer benefits in alcoholic liver disease by restoring gut barrier function and bile acid homeostasis. []
  • Optimizing Combination Therapies: Investigating Seladelpar's efficacy in combination with other therapeutic agents for NASH and PBC to develop more effective treatment strategies. [, , ]
  • Exploring New Applications: Further research into Seladelpar's therapeutic potential in other conditions influenced by PPAR-δ activity, such as cardiovascular diseases, metabolic syndrome, and other inflammatory disorders. [, , , ]
  • Elucidating Long-Term Safety and Efficacy: Conducting long-term clinical trials to fully assess the safety profile and efficacy of Seladelpar in treating NASH and PBC. [, , , ]
  • Understanding Mechanisms of Action: Continued investigation into the precise molecular mechanisms by which Seladelpar impacts various cellular pathways to further optimize its therapeutic potential and identify potential biomarkers for treatment response. [, , , , , ]

Lanifibranor

Compound Description: Lanifibranor is a pan-PPAR agonist, meaning it activates all three PPAR subtypes (α, δ, and γ) []. It's under investigation in clinical trials for NASH treatment [].

Saroglitazar

Compound Description: Saroglitazar is a dual PPARα/γ agonist investigated in clinical trials for NASH [].

Bezafibrate

Compound Description: Bezafibrate is a PPAR agonist, primarily known for its PPARα activity, used to treat dyslipidemia [].

Fenofibrate

Compound Description: Fenofibrate, a PPARα agonist, is a medication used to manage dyslipidemia [, ].

Relevance: Fenofibrate and Seladelpar both influence lipid metabolism. While Fenofibrate primarily activates PPARα, Seladelpar targets PPARδ. This difference highlights the potential for different PPAR agonists to be used in combination to target various facets of lipid dysregulation [, ].

Pemafibrate

Compound Description: Pemafibrate is another PPARα agonist used in the management of dyslipidemia [].

Relevance: Pemafibrate, similar to Seladelpar, affects lipid metabolism. Pemafibrate primarily acts through PPARα activation, whereas Seladelpar selectively targets PPARδ, illustrating the diverse range of PPAR agonists and their specificities [].

Pioglitazone

Compound Description: Pioglitazone is a PPARγ agonist used in the treatment of type 2 diabetes [].

Relevance: Although both Pioglitazone and Seladelpar belong to the PPAR agonist family, they target different PPAR subtypes and are used for different therapeutic purposes. Pioglitazone primarily activates PPARγ, often for its insulin-sensitizing effects, while Seladelpar selectively activates PPARδ and is explored for its potential in cholestatic liver diseases and NASH [].

Obeticholic Acid

Compound Description: Obeticholic acid is a farnesoid X receptor (FXR) agonist used in treating primary biliary cholangitis (PBC) [, ].

Relevance: Although not structurally related to Seladelpar, Obeticholic acid serves as an important comparator as it is also used in PBC treatment. Both compounds highlight different mechanisms for targeting cholestatic liver diseases, with Obeticholic acid acting through FXR and Seladelpar through PPARδ [, ].

Ursodeoxycholic Acid (UDCA)

Compound Description: UDCA is a naturally occurring bile acid used as a standard treatment for PBC [, , , , , ].

Relevance: While not structurally similar to Seladelpar, UDCA is crucial for contextualizing Seladelpar's clinical relevance. Many studies investigate Seladelpar in PBC patients with an inadequate response or intolerance to UDCA, positioning Seladelpar as a potential second-line therapy [, , , , , ].

Resmetirom

Compound Description: Resmetirom is a liver-directed thyroid hormone receptor beta (THRβ) agonist [].

Relevance: Although structurally dissimilar to Seladelpar, Resmetirom is investigated alongside Seladelpar in combination therapies for NASH, particularly concerning their impact on liver triglyceride reduction and potential for augmenting antifibrotic efficacy [].

Properties

CAS Number

851528-79-5

Product Name

Seladelpar

IUPAC Name

2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid

Molecular Formula

C21H23F3O5S

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C21H23F3O5S/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26/h4-10,17H,3,11-13H2,1-2H3,(H,25,26)/t17-/m1/s1

InChI Key

JWHYSEDOYMYMNM-QGZVFWFLSA-N

SMILES

CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C

Solubility

Soluble in DMSO, not in water

Synonyms

(2-methyl-4-(5-methyl-2-(4-trifluoromethyl-phenyl)-2H-(1,2,3)triazol-4-ylmethylsulfanyl)phenoxy)acetic acid
MBX-8025

Canonical SMILES

CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C

Isomeric SMILES

CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.